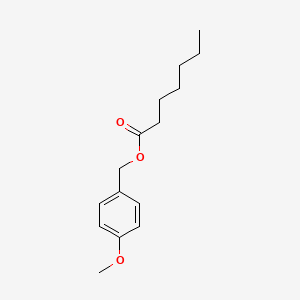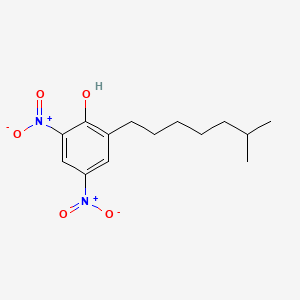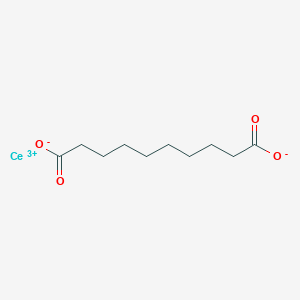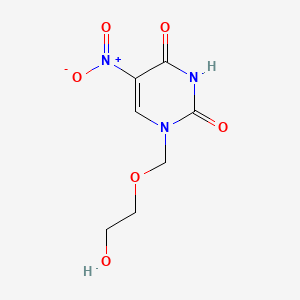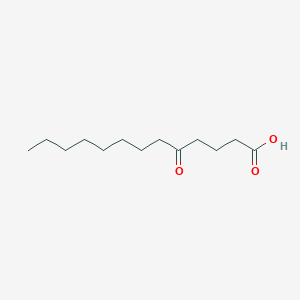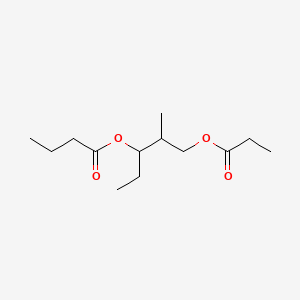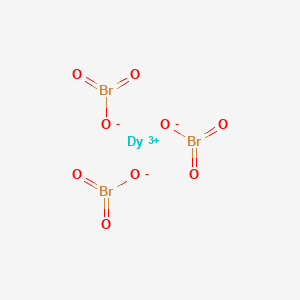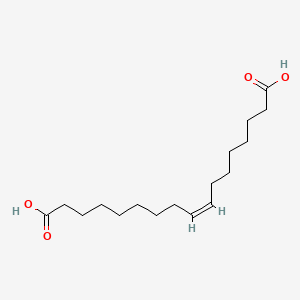
8-Heptadecenedioic acid, (8Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Heptadecenedioic acid, (8Z)- is an organic compound with the molecular formula C17H30O4 It is a type of unsaturated dicarboxylic acid, characterized by the presence of a double bond in the Z (cis) configuration at the 8th position of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Heptadecenedioic acid, (8Z)- typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of oleic acid, which can be achieved using reagents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 8-Heptadecenedioic acid, (8Z)- may involve the catalytic hydrogenation of unsaturated fatty acids followed by oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate or ozone are employed for the subsequent oxidation step.
Analyse Chemischer Reaktionen
Types of Reactions
8-Heptadecenedioic acid, (8Z)- can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
8-Heptadecenedioic acid, (8Z)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 8-Heptadecenedioic acid, (8Z)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
8-Heptadecenedioic acid, (8Z)- can be compared with other similar compounds, such as:
Heptadecanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.
Oleic acid: An unsaturated fatty acid with a double bond in the Z configuration but with a different chain length and functional groups.
Azelaic acid: A dicarboxylic acid with a shorter chain length and different chemical properties.
Eigenschaften
CAS-Nummer |
253687-28-4 |
|---|---|
Molekularformel |
C17H30O4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(Z)-heptadec-8-enedioic acid |
InChI |
InChI=1S/C17H30O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-2H,3-15H2,(H,18,19)(H,20,21)/b2-1- |
InChI-Schlüssel |
VDTSYDDUGXHLDV-UPHRSURJSA-N |
Isomerische SMILES |
C(CCC/C=C\CCCCCCC(=O)O)CCCC(=O)O |
Kanonische SMILES |
C(CCCC=CCCCCCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


